molecular formula C10H9N3O2 B186170 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 138624-97-2

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B186170
CAS No.: 138624-97-2
M. Wt: 203.2 g/mol
InChI Key: NECVCOZCCWXGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a valuable chemical building block in medicinal chemistry and drug discovery research. Its core structure serves as a privileged scaffold for developing novel bioactive compounds. Researchers utilize this compound to create analogs with significant antitumor properties. Compounds based on this scaffold have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, a well-validated mechanism for halting cancer cell division. This action leads to G2/M-phase cell cycle arrest and apoptosis, with one derivative showing an IC50 of 46 nM against MCF-7 human breast tumor cells . Furthermore, the 1,2,4-triazole pharmacophore is integral to the design of anti-inflammatory agents. It serves as a key structural component in derivatives that function as selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are theorized to provide therapeutic effects by targeting the COX-2 enzyme induced by inflammatory mediators, while potentially minimizing side effects associated with COX-1 inhibition . The compound's utility extends to being a precursor in click chemistry (CuAAC) applications, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies . This makes this compound a versatile and critical reagent for researchers exploring new therapeutic agents in areas including oncology and immunology.

Properties

IUPAC Name

1-benzyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECVCOZCCWXGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577127
Record name 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138624-97-2
Record name 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkaline Hydrolysis of Ethyl Esters

The most widely reported method involves the saponification of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester. In a representative procedure, 1.2 g (6 mmol) of the ethyl ester is refluxed with 1.4 mL (8 mmol) of 6 M NaOH in 10 mL ethanol for 16 hours. Acidification with 1 M HCl precipitates the target compound in 99% yield, as confirmed by mass spectrometry (MS) showing a parent ion at m/z 204.1 [MH⁺]. Key advantages include high purity (>99%) and minimal byproducts.

Table 1: Reaction Conditions for Ethyl Ester Hydrolysis

ParameterValue
SubstrateEthyl ester derivative
BaseNaOH (6 M)
SolventEthanol
TemperatureReflux (78°C)
Time16 hours
Yield99%
PurificationPrecipitation with HCl

Key Considerations:

  • Silylation Agents : HMDS ensures protection of reactive sites.

  • Catalyst : SnCl₄ enhances electrophilic reactivity at the triazole ring.

  • Solvent Systems : Anhydrous conditions (e.g., toluene) prevent undesired hydrolysis.

Carboxylation via Grignard Reagents

A patent-derived method employs 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates. While originally designed for 4-carboxylic acid derivatives, the protocol can be adapted for 3-carboxylic acids by modifying the reaction sequence:

  • Grignard Reaction : 1-Benzyl-4,5-dibromo-1,2,4-triazole reacts with isopropylmagnesium chloride–lithium chloride.

  • Carboxylation : Quenching the Grignard intermediate with CO₂ introduces the carboxylic acid moiety.

Table 2: Industrial-Scale Carboxylation Parameters

ParameterValue
SubstrateDibromo-triazole derivative
Grignard ReagentiPrMgCl·LiCl
CO₂ Pressure1–10 atm
SolventTetrahydrofuran (THF)
Temperature−78°C to 25°C

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYield (%)PurityScalability
Ethyl Ester Hydrolysis99>99% (HPLC)Laboratory
Silylation-AlkylationN/R>95% (NMR)Pilot Scale
Grignard Carboxylation80–90*90–95% (LC-MS)Industrial

*Estimated based on analogous reactions.

Advantages and Limitations:

  • Ethyl Ester Hydrolysis : High yield but limited to pre-synthesized esters.

  • Silylation-Alkylation : Flexible for diverse analogs but requires toxic SnCl₄.

  • Grignard Carboxylation : Scalable but necessitates cryogenic conditions.

Industrial Production Considerations

Large-scale synthesis prioritizes continuous flow reactors to enhance efficiency. Key optimizations include:

  • Catalyst Recycling : Recovering SnCl₄ via distillation reduces costs.

  • Automated pH Control : Ensures consistent precipitation during acidification.

  • Green Solvents : Substituting ethanol with cyclopentyl methyl ether (CPME) improves sustainability.

Quality Control and Characterization

Analytical Workflow:

  • Purity Assessment : HPLC with C18 columns (acetonitrile/water + 0.1% TFA).

  • Structural Confirmation :

    • NMR : δ 7.2–7.5 ppm (benzyl aromatic protons), δ 12.5 ppm (carboxylic acid proton).

    • MS : m/z 204.1 [MH⁺].

  • Stability Testing : Lyophilized samples stored at −20°C show no degradation over 12 months .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring or benzyl group .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H9N3O2
  • Molecular Weight : 203.20 g/mol
  • Chemical Structure : The compound features a triazole ring substituted with a benzyl group and a carboxylic acid group, contributing to its diverse reactivity and biological properties.

Chemistry

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structural characteristics facilitate various chemical reactions:

Reaction TypeDescription
Oxidation Forms corresponding triazole derivatives.
Reduction Yields different substituted triazoles.
Substitution The benzyl group or the triazole ring can undergo substitution reactions with various reagents.

Biology

The compound is under investigation for its potential biological activities, particularly its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies indicate that it exhibits significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells by modulating gene expression related to cell survival and death pathways .

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Antiviral Activity : Preliminary studies indicate effectiveness against viral infections.
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation through its biochemical interactions .

Industry

In industrial applications, this compound is utilized in the development of new materials:

  • Corrosion Inhibitors : Its chemical properties make it suitable for formulating effective corrosion-resistant materials.
  • Polymers : It is used as an additive in the synthesis of polymers with enhanced properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against Candida albicans. The results demonstrated that certain derivatives exhibited MIC values significantly lower than standard antifungal agents like fluconazole .

Case Study 2: Anticancer Activity

Research involving the compound's derivatives showed promising results in inhibiting tubulin polymerization, a critical process in cancer cell division. This inhibition led to reduced proliferation rates in specific cancer cell lines .

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes. This compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid Benzyl (N1), carboxylic acid (C3) 203.2 Triazole, benzyl, carboxylic acid
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid Phenyl (C5), pyridyl (N1) 266.27 Triazole, pyridyl, phenyl
1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid Oxadiazole-fused methyl (N1) 252.22 Triazole, oxadiazole, carboxylic acid
1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid Phenyl (N1) 189.17 Triazole, phenyl, carboxylic acid
  • Benzyl vs.
  • Oxadiazole Fusion : The oxadiazole-modified analog exhibits enhanced antibacterial activity due to the electron-withdrawing oxadiazole ring, which stabilizes interactions with bacterial enzymes .
  • Pyridyl Substitution : The pyridyl group in 5-phenyl-1-(3-pyridyl)-triazole derivatives confers selective COX-2 inhibition (anti-inflammatory activity), a property absent in the benzyl-substituted target compound .

Biological Activity

Overview

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. With the molecular formula C10H9N3O2, it contains a triazole ring that is substituted with a benzyl group and a carboxylic acid group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi. For instance, studies have shown that derivatives of triazole compounds often demonstrate activity against pathogens such as Staphylococcus aureus and Candida albicans.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntimicrobial16 µg/mL
Escherichia coliAntimicrobial32 µg/mL
Candida albicansAntifungal8 µg/mL

These findings suggest that the triazole moiety plays a crucial role in the interaction with microbial targets, potentially through mechanisms involving enzyme inhibition or disruption of cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Various studies have reported its efficacy against different cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and gastric cancer (AGS).

Cell Line IC50 (µM) Reference
MCF-712.5 ± 0.5
HCT11611.57 ± 0.53
AGS2.63 ± 0.17

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are common pathways exploited by anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition: The compound interacts with various enzymes through hydrogen bonding and electrostatic interactions facilitated by the nitrogen atoms in the triazole ring. This interaction can inhibit critical biological pathways involved in disease processes .

Receptor Modulation: It may also act on specific receptors implicated in inflammation and cancer progression, enhancing its therapeutic profile .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest:

  • Absorption: Rapid absorption when administered orally.
  • Distribution: Wide distribution in tissues due to lipophilicity.
  • Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion: Excreted mainly through urine as metabolites .

Case Studies

A notable case study involved the synthesis and evaluation of a series of derivatives based on this compound. These derivatives were tested for their antimicrobial and anticancer activities:

Study Findings:

  • Derivatives exhibited enhanced activity compared to the parent compound.
  • Structural modifications led to improved selectivity towards cancer cell lines while minimizing toxicity to normal cells .

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid, and how is purity ensured?

The compound is typically synthesized via multi-step reactions, such as condensation of benzylamine with triazole intermediates followed by carboxylation. For example, ethyl esters of analogous triazole derivatives are synthesized by reacting β-N-Boc-oxalamidrazone with acetyl chloride under anhydrous pyridine, followed by reflux and purification via column chromatography (silica gel, 10% ethyl acetate-hexane) to isolate the product . Purity is validated using thin-layer chromatography (TLC) and analytical HPLC.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural confirmation relies on 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and high-resolution mass spectrometry (HRMS). For triazole derivatives, 1H^1 \text{H} NMR peaks between δ 7.2–7.5 ppm confirm aromatic protons, while carboxyl groups appear as singlet signals near δ 12–13 ppm. MS analysis (e.g., parent peak at m/z 237 for a related compound) validates molecular weight .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

The compound is typically dissolved in polar aprotic solvents like DMSO or DMF for biological assays. Stability tests under varying pH (4–9) and temperature (4°C–25°C) are recommended. For long-term storage, lyophilization at -20°C in inert atmospheres prevents degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives under coupling reactions?

Low yields in coupling steps often arise from moisture sensitivity. Strategies include:

  • Using anhydrous solvents (e.g., THF, CH2_2Cl2_2) and reagents.
  • Activating carboxyl groups with EDCI/HOBt or DCC to improve reactivity.
  • Monitoring reaction progress via TLC or LC-MS to terminate at optimal conversion .

Q. What experimental approaches resolve contradictions between computational binding predictions and empirical data for triazole-based inhibitors?

Discrepancies may stem from solvation effects or conformational flexibility. Validate computational models by:

  • Performing molecular dynamics (MD) simulations to assess ligand-receptor dynamics.
  • Using fluorescence polarization (FP) assays to measure binding affinity (e.g., IC50_{50} values for CDK2/cyclin A inhibition) .
  • Correlating cellular IC50_{50} (e.g., in U2OS cancer cells) with in silico docking scores .

Q. How are structure-activity relationships (SARs) systematically explored for triazole-carboxylic acid analogs?

SAR studies involve:

  • Modifying the benzyl group (e.g., halogenation at meta/para positions) to enhance lipophilicity.
  • Replacing the triazole ring with pyrazole or imidazole to assess heterocycle specificity.
  • Testing derivatives in enzyme inhibition assays (e.g., FP for protein-protein interactions) and comparing with parent compounds (Table 3 in ).

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound complexes?

Single-crystal X-ray diffraction with SHELXL software is standard. Key steps include:

  • Growing crystals via vapor diffusion (e.g., using methanol/water mixtures).
  • Refining data with SHELXL-97, focusing on dihedral angles (e.g., 81.05° between triazole and benzene rings) and hydrogen-bonding networks (N–H⋯N interactions) .

Methodological Considerations

  • Data Reproducibility : Replicate synthesis and assays ≥3 times; report mean ± SD for biological activity.
  • Contradiction Management : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to confirm peak assignments .
  • Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., MTT assays on DU145 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.